molecular formula C12H20CaO4S2 B13740590 Calcium 2,2'-dithiobishexanoate CAS No. 22414-93-3

Calcium 2,2'-dithiobishexanoate

Cat. No.: B13740590
CAS No.: 22414-93-3
M. Wt: 332.5 g/mol
InChI Key: JMZNGIWKVGFPQW-UHFFFAOYSA-L
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Description

Calcium 2,2'-dithiobishexanoate (CAS: 65644-56-6; EC: 265-849-3) is a calcium salt derived from the dithiobishexanoic acid backbone, characterized by a disulfide (S-S) linkage bridging two hexanoate chains. Its registration date under regulatory frameworks is 31 May 2018 . The compound’s structure imparts unique redox-active properties due to the sulfur-sulfur bond, distinguishing it from conventional carboxylate-based calcium salts.

Properties

CAS No.

22414-93-3

Molecular Formula

C12H20CaO4S2

Molecular Weight

332.5 g/mol

IUPAC Name

calcium;2-(1-carboxylatopentyldisulfanyl)hexanoate

InChI

InChI=1S/C12H22O4S2.Ca/c1-3-5-7-9(11(13)14)17-18-10(12(15)16)8-6-4-2;/h9-10H,3-8H2,1-2H3,(H,13,14)(H,15,16);/q;+2/p-2

InChI Key

JMZNGIWKVGFPQW-UHFFFAOYSA-L

Canonical SMILES

CCCCC(C(=O)[O-])SSC(CCCC)C(=O)[O-].[Ca+2]

Related CAS

22414-91-1 (Parent)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of calcium 2,2’-dithiobishexanoate typically involves the reaction of 2,2’-dithiobishexanoic acid with a calcium source such as calcium hydroxide or calcium carbonate. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure complete conversion and high yield .

Industrial Production Methods: In industrial settings, the production of calcium 2,2’-dithiobishexanoate may involve large-scale batch or continuous processes. The choice of solvent, temperature, and reaction time are optimized to maximize efficiency and minimize costs. Purification steps such as filtration, crystallization, and drying are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: Calcium 2,2’-dithiobishexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Calcium 2,2’-dithiobishexanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of calcium 2,2’-dithiobishexanoate involves its interaction with molecular targets such as enzymes and cellular components. The disulfide bond in the compound can undergo redox reactions, influencing cellular redox balance and signaling pathways. This can lead to modulation of enzyme activities, gene expression, and cellular responses to oxidative stress .

Comparison with Similar Compounds

Key Observations:

Disulfide vs. Ether/Oxygen Linkages: The S-S bond in this compound confers redox reactivity, making it prone to oxidation or reduction under ambient conditions. This contrasts with the oxygen-based linkages in Calcium 2,2'-[ethylenebis(oxy)]bisacetate, which enhance hydrophilicity and stability . Calcium 2-(4-chloro-2-methylphenoxy)propionate contains a chlorinated aromatic ring, likely increasing lipophilicity and persistence in organic environments compared to the aliphatic dithiobishexanoate .

Solubility and Polarity: Calcium gluconate (water-soluble due to multiple hydroxyl groups) is widely used in medical applications for calcium supplementation . In contrast, the disulfide and chlorophenoxy groups in this compound and its analogs may reduce aqueous solubility, favoring non-polar solvents or matrices .

Thermal and Chemical Stability: Ethylene glycol-bridged compounds (e.g., Calcium 2,2'-[ethylenebis(oxy)]bisacetate) exhibit higher thermal stability due to flexible oxygen linkages, whereas the S-S bond in this compound may decompose at elevated temperatures, releasing volatile sulfur compounds .

Functional and Application-Based Comparisons

Chelation and Metal Binding

  • This compound: The thiol groups in its reduced form (post S-S cleavage) could act as metal chelators, similar to dithiocarbamates used in heavy metal sequestration.
  • Calcium gluconate : Primarily binds calcium ions in biological systems, mitigating hypocalcemia .

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